molecular formula C7H14Cl2N2O2 B2660050 rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride CAS No. 1909295-00-6

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

Cat. No.: B2660050
CAS No.: 1909295-00-6
M. Wt: 229.1
InChI Key: SVLXXPTVOWLLEY-KXSOTYCDSA-N
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Description

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is a chiral compound that belongs to the class of heterocyclic organic compounds It is characterized by a hexahydro-pyrido-oxazinone core structure, which is a bicyclic system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride typically involves the hydrogenation of prochiral precursors. One efficient method is the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method provides high enantiomeric purity and yields, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale hydrogenation processes using Rhodium catalysts. The reaction conditions are optimized to ensure high conversion rates and enantiomeric excess. The use of chiral ligands such as (S)-DTBM-SegPhos enhances the selectivity of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted and hydrogenated derivatives of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in its bicyclic structure. This combination of features provides distinct reactivity and potential biological activity compared to similar compounds.

Biological Activity

Rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS No. 1909295-00-6) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC₇H₁₄Cl₂N₂O₂
Molecular Weight229.10 g/mol
CAS Number1909295-00-6
Purity>95%

The compound's structure features a pyrido[4,3-b][1,4]oxazine core, which is known to exhibit various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one. For instance, a study investigated the antimicrobial effects of various bioactive metabolites derived from actinomycetes. The results indicated that these metabolites demonstrated significant antimicrobial activity against several phytopathogenic strains, suggesting that derivatives of similar structures may also possess comparable activities .

Neuroprotective Effects

Research has indicated that compounds within the hexahydro-pyrido class may exhibit neuroprotective effects. Specifically, studies have shown that related compounds have been detected in neuroinflammatory conditions, suggesting a potential role in treating neurodegenerative diseases. The presence of these compounds in cerebrospinal fluid during inflammation highlights their possible therapeutic implications for conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

  • Neuroinflammation : A study involving patients with neurodegenerative disorders found elevated levels of hexahydro-pyrido derivatives in cerebrospinal fluid samples. This suggests a correlation between these compounds and neuroinflammatory processes .
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of bacterial growth in various strains, indicating their potential use as natural antimicrobial agents .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : They may interact with neurotransmitter receptors, contributing to their neuroprotective effects.

Properties

IUPAC Name

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLXXPTVOWLLEY-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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